4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.
Result of Action
The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect various physiological processes where this enzyme plays a role, potentially leading to observable changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound was synthesized via a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The reaction conditions, including the solvent used and the presence of other substances, can affect the final properties of the compound . Furthermore, the compound’s stability and activity could be influenced by factors such as pH, temperature, and the presence of other biological molecules in its environment.
Biochemical Analysis
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Related triazole compounds have been shown to have cytotoxic activity against various cancer cell lines .
Molecular Mechanism
Related compounds have been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization .
Temporal Effects in Laboratory Settings
Related compounds have been shown to be thermally stable .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. This reaction is favored for its high yield and specificity.
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.
Click Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Amidation: The resulting triazole compound is then subjected to amidation with a thiophene-2-carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the triazole and thiophene moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-(4-methyl-1,2,3-triazol-1-yl)butane-2-amine share the triazole ring and exhibit similar bioactivity.
Thiophene Carboxamides: Compounds such as thiophene-2-carboxamide derivatives are structurally related and used in similar applications.
Uniqueness
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential in various applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(7-17-5-4-14-16-17)15-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULVULXDWGUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.